molecular formula C13H14N4OS B479222 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 361983-35-9

1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B479222
CAS RN: 361983-35-9
M. Wt: 274.34g/mol
InChI Key: QNIXRLGNXDWEPP-UHFFFAOYSA-N
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Description

The molecule “1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a triazole ring, which is often used in medicinal chemistry due to its stability and versatility, and a sulfanyl group, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring), a triazole ring (a five-membered ring with three nitrogen atoms), and a sulfanyl group attached to an ethanone group .


Chemical Reactions Analysis

The reactivity of this molecule would likely be influenced by the presence of the indole, triazole, and sulfanyl groups. The indole and triazole rings are aromatic and relatively stable, but can participate in electrophilic substitution reactions. The sulfanyl group could potentially be oxidized or participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the indole and triazole rings could influence its solubility, stability, and reactivity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-16-9-14-15-13(16)19-8-12(18)17-7-6-10-4-2-3-5-11(10)17/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIXRLGNXDWEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

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